molecular formula C16H14ClNO3S2 B2753355 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1351641-09-2

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2753355
CAS No.: 1351641-09-2
M. Wt: 367.86
InChI Key: NBKMGBYULLXNEL-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a hydroxyethyl group attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Sulfonamide Formation: The thiophene ring is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Attachment of the Hydroxyethyl Group: The final step involves the nucleophilic substitution reaction where the hydroxyethyl group is attached to the naphthalene moiety, followed by coupling with the thiophene sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial activity.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The hydroxyethyl group and the naphthalene moiety could interact with biological targets in unique ways, offering opportunities for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The sulfonamide group could interact with the active site of enzymes, while the hydroxyethyl and naphthalene groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the naphthalene moiety, which could affect its bioactivity and chemical properties.

    N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide: Lacks the chlorine atom, which could influence its reactivity and interactions with biological targets.

    5-chloro-N-(2-hydroxy-2-(phenyl)ethyl)thiophene-2-sulfonamide: The phenyl group instead of the naphthalene moiety could result in different chemical and biological properties.

Uniqueness

The combination of the chlorine atom, hydroxyethyl group, and naphthalene moiety in 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide makes it unique. This specific arrangement of functional groups can lead to distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c17-15-8-9-16(22-15)23(20,21)18-10-14(19)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKMGBYULLXNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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